molecular formula C19H23FN4O B6077548 1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6077548
M. Wt: 342.4 g/mol
InChI Key: BSFBOVGJQDLVEX-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives and has shown promising results in various scientific research applications.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. The compound has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis. Additionally, the compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potential as an anticancer, antimicrobial, and anti-inflammatory agent. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate the compound's potential as an anti-tumor agent in vivo. Another potential direction is to study the compound's mechanism of action in more detail. Additionally, the compound's potential as an anti-inflammatory agent could be further explored. Finally, the compound's toxicity could be studied in more detail to determine its safety for clinical use.

Synthesis Methods

The synthesis method of 1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-azido-1-(2-fluorobenzyl)benzene with spiro[2.5]oct-1-ylmethanamine in the presence of copper (I) iodide as a catalyst. The reaction is carried out under reflux conditions in N,N-dimethylformamide (DMF) solvent. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied in the field of medicinal chemistry. It has shown significant potential as an anticancer agent and has been tested against various cancer cell lines. The compound has also been studied for its antimicrobial activity and has shown promising results against various bacterial strains. Additionally, the compound has been investigated for its potential as an anti-inflammatory agent.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(spiro[2.5]octan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c20-16-7-3-2-6-14(16)12-24-13-17(22-23-24)18(25)21-11-15-10-19(15)8-4-1-5-9-19/h2-3,6-7,13,15H,1,4-5,8-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFBOVGJQDLVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2CNC(=O)C3=CN(N=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

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